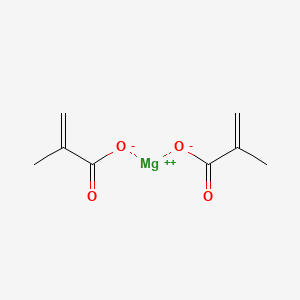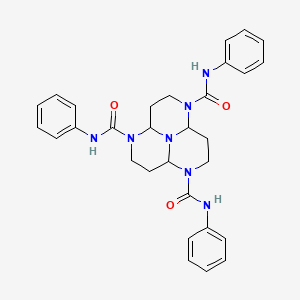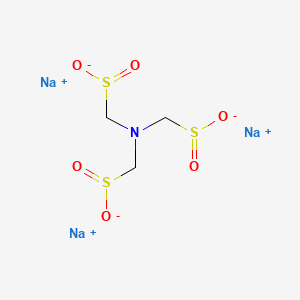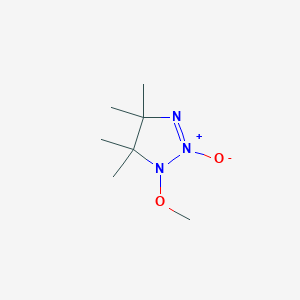
Magnesium,2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium methacrylate is an organometallic compound that combines magnesium with methacrylic acid. It is primarily used in the production of polymers and copolymers, which are essential in various industrial applications. The compound is known for its ability to enhance the properties of materials, such as increasing their mechanical strength and resistance to environmental factors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Magnesium methacrylate can be synthesized through several methods. One common approach involves the reaction of methacrylic acid with magnesium hydroxide or magnesium oxide. The reaction typically occurs in an aqueous medium and requires controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of magnesium methacrylate often involves the use of magnesium chloride and methacrylic acid. The reaction is facilitated by a catalyst, such as triethylbenzylammonium chloride, and occurs under reflux conditions at elevated temperatures. The product is then purified through recrystallization or distillation to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: Magnesium methacrylate undergoes various chemical reactions, including polymerization, substitution, and coordination reactions.
Common Reagents and Conditions:
Polymerization: This reaction is typically initiated by free radicals, often using initiators like azobisisobutyronitrile (AIBN) in solvents such as 1,4-dioxane.
Substitution: Magnesium methacrylate can react with halides or other nucleophiles to form substituted products.
Coordination Reactions: The compound can coordinate with other metal ions or organic ligands, forming complex structures.
Major Products: The primary products formed from these reactions include homopolymers and copolymers of methacrylate, which are used in various applications such as coatings, adhesives, and biomedical devices .
Aplicaciones Científicas De Investigación
Magnesium methacrylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which magnesium methacrylate exerts its effects is primarily through its ability to form strong, stable polymers. The methacrylate group undergoes polymerization, creating long chains that enhance the mechanical properties of the material. Magnesium ions play a crucial role in stabilizing the polymer structure and improving its resistance to degradation .
Comparación Con Compuestos Similares
Magnesium polyacrylate: Similar to magnesium methacrylate but derived from acrylic acid.
Poly(methyl methacrylate) (PMMA): A widely used polymer known for its transparency and resistance to impact.
Uniqueness: Magnesium methacrylate is unique due to the presence of magnesium ions, which impart additional mechanical strength and stability to the polymers. This makes it particularly valuable in applications requiring enhanced durability and resistance to environmental factors .
Propiedades
Fórmula molecular |
C8H10MgO4 |
|---|---|
Peso molecular |
194.47 g/mol |
Nombre IUPAC |
magnesium;2-methylprop-2-enoate |
InChI |
InChI=1S/2C4H6O2.Mg/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 |
Clave InChI |
DZBOAIYHPIPCBP-UHFFFAOYSA-L |
SMILES canónico |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol](/img/structure/B13832314.png)
![Triolein,[carboxyl-14c]](/img/structure/B13832323.png)







![(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13832380.png)
![Ethanaminium,2-[[(4-aminophenoxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt](/img/structure/B13832383.png)

